4-Bromobenzo[de]isochromene-1,3-dione
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Overview
Description
4-Bromobenzo[de]isochromene-1,3-dione is a chemical compound with the molecular formula C12H5BrO3 and a molecular weight of 277.07 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromobenzo[de]isochromene-1,3-dione typically involves the bromination of benzo[de]isochromene-1,3-dione. One common method includes the reaction of benzo[de]isochromene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxy derivative .
Scientific Research Applications
4-Bromobenzo[de]isochromene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzo[de]isochromene-1,3-dione involves its ability to interact with various molecular targets. In the context of fluorescent probes, the compound can undergo photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes, leading to changes in its fluorescence properties . These processes are influenced by the presence of specific ions or molecules, making it useful in sensing applications.
Comparison with Similar Compounds
4-Bromobenzo[de]isochromene-1,3-dione can be compared with other similar compounds such as:
6-Bromobenzo[de]isochromene-1,3-dione: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-1,8-naphthalic anhydride: Another name for the same compound, highlighting its structural relationship to naphthalic anhydrides.
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, affecting their chemical and physical properties.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
6-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)16-11(7)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUREPOYENXNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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